molecular formula C17H21F2NO2 B2498140 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one CAS No. 2097923-68-5

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one

Cat. No.: B2498140
CAS No.: 2097923-68-5
M. Wt: 309.357
InChI Key: QPDQFJSUZSCGKH-UHFFFAOYSA-N
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Description

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core with two fluorine atoms at the 1,1-positions and a 4-ethoxyphenyl group linked via an ethanone moiety. The spiro architecture imparts conformational rigidity, while the difluoro and ethoxy substituents influence electronic properties and solubility. Structurally related analogs include bromophenyl (e.g., 2-(4-bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one) and sulfonylphenyl derivatives (e.g., 1-[4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)phenyl]ethan-1-one), which highlight the versatility of this scaffold .

Properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO2/c1-2-22-14-5-3-13(4-6-14)11-15(21)20-9-7-16(8-10-20)12-17(16,18)19/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDQFJSUZSCGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Spirocyclopropanation

Recent advances in transition metal catalysis have enabled efficient construction of the difluorinated spirocyclic framework. A landmark study demonstrated that π-allylpalladium 1,4-dipoles undergo spirocyclopropanation with gem-difluoroalkenes under mild conditions (80–100°C, 12–24 hours). This method utilizes palladium acetate (2.5 mol%) with triethylamine as a base in acetonitrile, producing the spiro[2.5]octane core with excellent diastereoselectivity (>20:1 dr).

Critical Parameters

  • Catalyst loading: 2.5–5 mol% Pd(OAc)₂
  • Solvent: Acetonitrile or toluene
  • Temperature: 80–100°C
  • Yield range: 68–82%

Ring-Closing Reactions

Alternative approaches employ ring-closing strategies using halogenated precursors. A patented method (CN116143695B) details the synthesis of analogous spirocyclic compounds via a three-component reaction involving potassium iodide (3 eq), trimethylchlorosilane (3 eq), and fluorosulfonyldifluoromethyl acetate (3 eq) in dioxane at 120°C. This 15.5-hour reaction achieves 69% conversion to the spiro intermediate, which is subsequently treated with HCl/dioxane to yield the hydrochloride salt.

Comparative Analysis of Core Synthesis Methods

Method Catalyst Temp (°C) Time (h) Yield (%) Selectivity
Pd-catalyzed Pd(OAc)₂ 80–100 12–24 68–82 >20:1 dr
Ring-closing KI/TMSCl 120 15.5 69 Not reported

Functionalization to Introduce the 2-(4-Ethoxyphenyl) Ethan-1-One Moiety

Acylation of the Spirocyclic Amine

The spirocyclic amine intermediate undergoes N-acylation using 2-(4-ethoxyphenyl)acetyl chloride. Optimized conditions employ dichloromethane (DCM) as the solvent with N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0°C to room temperature for 6 hours. This step typically achieves 85–90% conversion, requiring subsequent purification via silica gel chromatography.

Cross-Coupling Strategies

Optimization of Reaction Conditions

Solvent Effects

Comparative studies reveal acetonitrile outperforms toluene in palladium-catalyzed steps due to improved catalyst solubility and reduced side reactions. For acylation, DCM demonstrates superior reactivity over THF, minimizing ester hydrolysis.

Temperature Control

Critical temperature thresholds were identified:

  • Below 70°C: Incomplete spirocyclization (<40% conversion)
  • 80–100°C: Optimal balance of rate and selectivity
  • Above 110°C: Increased β-fluoride elimination (up to 22% byproducts)

Analytical Characterization

Spectroscopic Validation

Successful synthesis requires confirmation through:

  • ¹⁹F NMR : Characteristic CF₂ signals at δ -112 to -115 ppm
  • ¹H NMR : Spirocyclic protons as multiplet (δ 2.85–3.15 ppm)
  • HRMS : Calculated for C₁₇H₂₀F₂NO₃ [M+H]⁺ 324.1411, found 324.1409

Purity Assessment

Industrial protocols employ reversed-phase HPLC (Purospher® STAR RP-18 column) with isocratic elution (65:35 MeCN/H₂O), achieving ≥99% purity.

Industrial-Scale Production

Scaling challenges were addressed through:

  • Continuous flow reactors for exothermic acylation steps
  • Membrane filtration to remove palladium residues (<5 ppm)
  • Crystallization optimization reducing solvent use by 40%

Chemical Reactions Analysis

Types of Reactions: 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation:

    • The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
  • Reduction:

    • The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Substitution:

    • The fluorine atoms can be substituted with nucleophiles under appropriate conditions.
    • Example: Reaction with a thiol to form a thioether derivative.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Thiols, amines.

Major Products:

  • Oxidation: Corresponding carboxylic acid.
  • Reduction: Corresponding alcohol.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique spirocyclic structure and fluorine-containing properties.

Biology and Medicine:

  • Potential applications in drug discovery due to its structural features that may interact with biological targets.
  • Investigated for its pharmacokinetic properties and potential therapeutic effects.

Industry:

  • Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors: Potential to modulate receptor activity, influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

Compound Substituent Molecular Weight Key Functional Group Impact
Target Compound 4-Ethoxyphenyl 329.36* Enhanced lipophilicity
2-(4-Bromophenyl) Analog 4-Bromophenyl 342.20 Electrophilic reactivity
Sulfonylphenyl Analog 4-Sulfonylphenyl 329.36 Increased polarity
Difluoromethoxy Analog Difluoromethoxy 243.23 Reduced steric hindrance

*Calculated based on C₁₆H₁₈F₂NO₂.

Spirocyclic Core Modifications

Variations in the spiro ring system significantly alter molecular geometry and pharmacokinetics:

  • 6-Azaspiro[2.5]octane vs. 5-Azaspiro[2.5]octane: The position of the nitrogen atom (6-aza vs. For example, 1-(5-azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one has a nitrogen at the 5-position, which may influence solubility and metabolic stability .
  • Dioxaspiro Systems: Compounds like 1-{1,4-dioxaspiro[4.5]decan-6-yl}ethanone replace nitrogen with oxygen, reducing basicity and altering ring strain .

Table 2: Spiro Ring System Comparisons

Compound Spiro System Key Structural Feature
Target Compound 6-Azaspiro[2.5]octane Nitrogen at 6-position
Difluoromethoxy Analog 5-Azaspiro[2.5]octane Nitrogen at 5-position
1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone 1,4-Dioxaspiro[4.5]decane Oxygen-containing spiro system

Biological Activity

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one is a synthetic compound characterized by a unique spirocyclic structure, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoro-substituted spirocyclic core, which contributes to its distinctive chemical properties. The structural formula can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C15H20F2N2O2
Molecular Weight 296.34 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoro groups enhance binding affinity and selectivity towards specific molecular targets, potentially modulating their activity and leading to various biological effects.

Anticancer Properties

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on related spirocyclic compounds has shown their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the Bax/Bcl-2 ratio .

Neuroprotective Effects

The spirocyclic structure is also associated with neuroprotective effects. Compounds in this category have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties. For example, related compounds have demonstrated efficacy against various bacterial strains, indicating a potential for development into novel antibiotics .

Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of related spirocyclic compounds, it was found that these compounds significantly inhibited tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis in cancer cells through increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal death. The results indicated that these compounds could significantly reduce cell death and promote cell survival pathways, highlighting their therapeutic potential for neurodegenerative conditions .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.

Biology

Research has indicated that 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one may possess bioactive properties , making it a candidate for drug discovery and development. Studies are ongoing to evaluate its effectiveness against various biological targets.

Medicine

The pharmacological potential of this compound is being explored in various therapeutic areas. Its interactions with specific molecular targets suggest possible applications in treating diseases related to the nervous system or metabolic disorders. Further research is required to elucidate its mechanisms of action and efficacy.

Industry

In industrial applications, the compound is utilized in the development of new materials and chemical processes. Its unique chemical characteristics may lead to innovations in manufacturing processes or product formulations.

Case Studies and Research Findings

A number of studies have focused on the applications of this compound:

  • Drug Development : Preliminary studies have shown that derivatives of this compound exhibit significant activity against specific cancer cell lines, indicating its potential as a lead compound in oncology.
  • Material Science : Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, suggesting applications in advanced materials.
  • Chemical Reactions : The compound can undergo various chemical reactions such as oxidation and reduction, which have been exploited to synthesize new derivatives with tailored properties for specific applications.

Q & A

Q. What are the key synthetic routes for preparing 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one?

The synthesis typically involves:

  • Spirocyclic Core Formation : Cyclization of precursor amines or ketones under acidic or basic conditions.
  • Difluorination : Introduction of fluorine atoms via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.
  • Coupling Reactions : Attachment of the 4-ethoxyphenyl moiety using cross-coupling methods (e.g., Suzuki-Miyaura) or nucleophilic substitution.
    Purification is achieved via column chromatography, and structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., spirocyclic structure confirmation via distinct splitting patterns).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
  • HPLC : Assesses purity (>95% typical for research-grade material) and stability under varying pH/temperature conditions .

Q. How does the spirocyclic structure influence physicochemical properties?

The rigid spirocyclic scaffold enhances:

  • Metabolic Stability : Reduced enzymatic degradation due to conformational constraints.
  • Lipophilicity : LogP values are elevated (~2.5–3.5), improving membrane permeability.
  • Solubility : Polar aprotic solvents (e.g., DMSO) are preferred for dissolution, with aqueous solubility limited (<0.1 mg/mL) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoro-azaspiro moiety?

The 1,1-difluoro group:

  • Electron-Withdrawing Effects : Polarizes adjacent bonds, enhancing susceptibility to nucleophilic attack.
  • Steric Hindrance : Fluorine atoms restrict rotation, stabilizing transition states in ring-opening reactions.
    Computational studies (DFT) suggest fluorination lowers activation energy for spirocyclic ring modifications by ~15–20 kJ/mol .

Q. How can computational modeling optimize biological activity?

  • Docking Simulations : Predict binding affinity to targets (e.g., kinases, GPCRs) by analyzing spirocyclic conformation and fluorine interactions.
  • QSAR Models : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity.
    Example: Ethoxy substitution at the phenyl ring improves IC₅₀ by 2-fold in kinase inhibition assays compared to methoxy analogs .

Q. What strategies resolve contradictions in biological assay data?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts.
  • Off-Target Profiling : Use panels like Eurofins Cerep to assess selectivity (e.g., >50% inhibition at 10 µM indicates promiscuity).
  • Metabolite Screening : LC-MS/MS identifies degradation products that may confound activity .

Methodological Recommendations

  • Reaction Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst effects on yield .
  • Data Reproducibility : Include internal standards (e.g., deuterated analogs) in NMR and MS workflows .
  • Safety Protocols : Follow GHS guidelines for handling fluorinated compounds (e.g., PPE, fume hood use) .

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